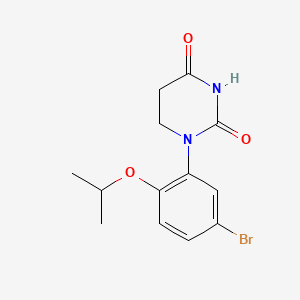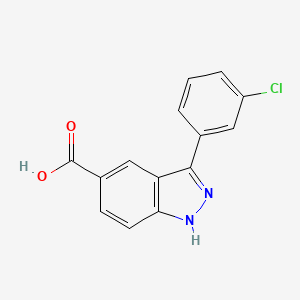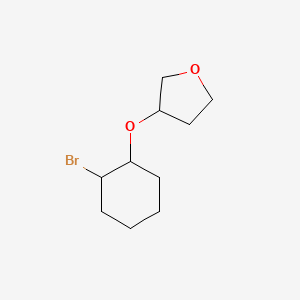
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate typically involves the bromination of 2,6-dimethylbenzoic acid followed by esterification and amination. One common method includes:
Bromination: 2,6-dimethylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromo group at the 4-position.
Esterification: The brominated product is then esterified using methanol and an acid catalyst to form the methyl ester.
Amination: Finally, the ester is subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of 3-amino-4-bromo-2,6-dimethylbenzoic acid.
Applications De Recherche Scientifique
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate can be compared with other similar compounds such as:
Methyl 3-amino-4-methylbenzoate: Lacks the bromo group, resulting in different reactivity and applications.
Methyl 3-amino-4-bromo-2-methylbenzoate: Similar structure but with variations in the position of the methyl groups.
This compound hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
methyl 3-amino-4-bromo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3/h4H,12H2,1-3H3 |
Clé InChI |
LMPKBZZPQASSTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC)C)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)





![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
